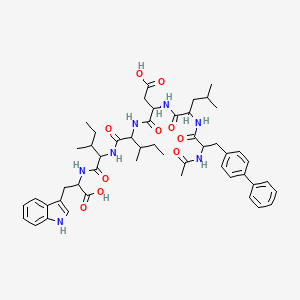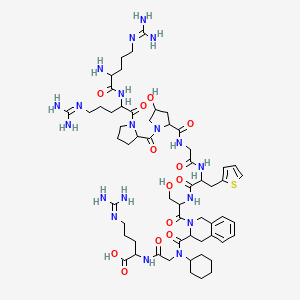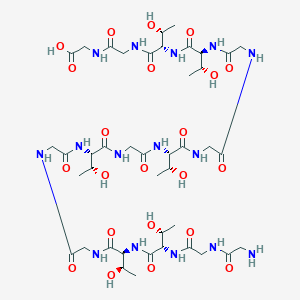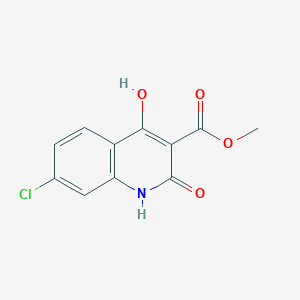![molecular formula C21H30ClN5O3 B10837800 2-methylpropyl (3R,4aS,6R,8aR)-6-[2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate;hydrochloride](/img/structure/B10837800.png)
2-methylpropyl (3R,4aS,6R,8aR)-6-[2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LY467711 is a small molecular drug developed by Eli Lilly & Co. It is primarily known for its potential therapeutic applications in treating migraine and neuropathic pain . The compound has a chemical formula of C21H30ClN5O3 and is characterized by its complex structure, which includes a metabotropic glutamate receptor 5 (mGluR5) antagonist .
準備方法
The synthesis of LY467711 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods for LY467711 are designed to ensure high yield and purity. These methods often involve:
Optimized reaction conditions: Controlled temperature, pressure, and pH levels.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as chromatography and recrystallization to achieve the desired purity.
化学反応の分析
LY467711 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, LY467711 can form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Common reagents like halogens can substitute specific groups in the compound, altering its properties.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated analogs.
科学的研究の応用
LY467711 has been extensively studied for its applications in various fields:
Chemistry: As a model compound for studying metabotropic glutamate receptor antagonists.
Biology: Investigating its effects on neural pathways and synaptic plasticity.
Medicine: Potential therapeutic applications in treating migraine and neuropathic pain.
Industry: Used in the development of new analgesic drugs.
作用機序
LY467711は、メタボトロピックグルタミン酸受容体5(mGluR5)を拮抗することによりその効果を発揮します。 この受容体は、シナプス可塑性と神経ネットワーク活性の調節に関与しています . LY467711はmGluR5に結合することによりその活性を阻害し、興奮性神経伝達の減少につながります。 この機序は、過剰な興奮性シグナル伝達が重要な要素である片頭痛や神経障害性疼痛などの状態において特に関連しています .
類似化合物との比較
LY467711は、以下のような他のmGluR5アンタゴニストと比較できます。
マボグルラント: 同様の治療用途を持つ別のmGluR5アンタゴニスト。
フェノバム: 抗不安作用で知られています。
ADX-47273: mGluR5の正の異種アロステリックモジュレーター。
LY467711を際立たせているのは、独自の化学構造とmGluR5への特異的な結合親和性であり、これはその独特の薬理学的プロファイルに貢献しています .
特性
分子式 |
C21H30ClN5O3 |
|---|---|
分子量 |
435.9 g/mol |
IUPAC名 |
2-methylpropyl (3R,4aS,6R,8aR)-6-[2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H29N5O3.ClH/c1-13(2)12-28-21(27)18-10-15-9-16(8-7-14(15)11-22-18)29-19-6-4-3-5-17(19)20-23-25-26-24-20;/h3-6,13-16,18,22H,7-12H2,1-2H3,(H,23,24,25,26);1H/t14-,15+,16+,18+;/m0./s1 |
InChIキー |
STJGUHHJXMUHAN-DYZVKEBGSA-N |
異性体SMILES |
CC(C)COC(=O)[C@H]1C[C@H]2C[C@@H](CC[C@H]2CN1)OC3=CC=CC=C3C4=NNN=N4.Cl |
正規SMILES |
CC(C)COC(=O)C1CC2CC(CCC2CN1)OC3=CC=CC=C3C4=NNN=N4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-hydroxy-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine-2-carboxylic acid](/img/structure/B10837732.png)

![18-[2-(dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride](/img/structure/B10837747.png)
![1-[8-[(E)-3-(4-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one](/img/structure/B10837750.png)

![(1S,2R,5S,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-15-(4-imidazo[4,5-b]pyridin-3-ylbutyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10837754.png)


![13,16,19,22-Tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837776.png)

![(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid](/img/structure/B10837787.png)

![(R)-2-[(S)-1-(3-Methyl-1-phenylcarbamoyl-butylcarbamoyl)-3-phenyl-propylamino]-propionic acid](/img/structure/B10837791.png)
![2-(4-Anilino-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl)-5-methyloxolane-3,4-diol](/img/structure/B10837795.png)
